3-Pyridinecarboxaldehyde, 2-mercapto-

Description

Compound Classification and Significance within Pyridine (B92270) Chemistry

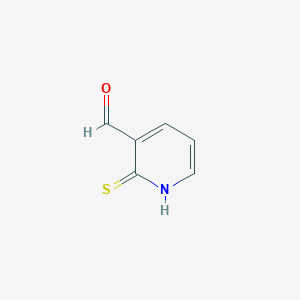

3-Pyridinecarboxaldehyde (B140518), 2-mercapto- is an organic compound belonging to the pyridine family of heterocyclic molecules. nih.govguidechem.com Its structure is characterized by a pyridine ring substituted with two functional groups: a mercapto (-SH) group at the 2-position and a carboxaldehyde (-CHO) group at the 3-position. nist.govnih.gov This unique arrangement of functional groups makes it a bifunctional molecule, which is of significant interest in organic synthesis. The presence of both a nucleophilic sulfur atom and an electrophilic aldehyde carbon on the same pyridine scaffold allows for a wide range of potential chemical transformations.

The significance of 3-Pyridinecarboxaldehyde, 2-mercapto- in pyridine chemistry lies in its potential as a versatile building block for the synthesis of more complex heterocyclic systems. The aldehyde group can undergo reactions typical of aldehydes, such as condensation with amines to form Schiff bases, while the mercapto group can be involved in reactions like alkylation, oxidation, or coordination to metal centers. This dual reactivity makes it a valuable precursor for creating novel compounds with potential applications in medicinal chemistry and materials science. While detailed research on this specific compound is not extensive, its structural similarity to other well-studied mercaptopyridines and pyridine aldehydes suggests its potential utility in these fields.

Historical Context of Research on Mercapto-Aldehyde Pyridine Derivatives

While specific historical research on 3-Pyridinecarboxaldehyde, 2-mercapto- is not widely documented, the broader class of mercaptopyridine derivatives has been a subject of scientific inquiry for many years. The parent compound, 2-mercaptopyridine (B119420), has been known since at least the mid-20th century and has been extensively studied for its tautomeric properties and its utility in synthesis. sigmaaldrich.comnih.gov Research into pyridine aldehydes, such as 3-pyridinecarboxaldehyde, also has a long history, with these compounds being recognized as important intermediates in the synthesis of various industrial and pharmaceutical products. chemicalbook.comwikipedia.org

The interest in combining these two functionalities on a single pyridine ring likely emerged from the desire to create multifunctional ligands for coordination chemistry and versatile intermediates for organic synthesis. The development of synthetic methods to introduce different functional groups onto the pyridine ring has been a continuous effort in heterocyclic chemistry. The synthesis of related compounds, such as 2-Chloro-3-pyridinecarboxaldehyde, provided a key precursor that could potentially be converted to 3-Pyridinecarboxaldehyde, 2-mercapto- through nucleophilic substitution of the chloro group with a sulfur nucleophile. lookchem.comhymasynthesis.com This logical synthetic connection places the potential for the study of 3-Pyridinecarboxaldehyde, 2-mercapto- within the broader historical progression of pyridine chemistry.

Compound Data

The following tables provide a summary of the key physical and chemical properties of 3-Pyridinecarboxaldehyde, 2-mercapto-.

Table 1: General Information

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 3-Pyridinecarboxaldehyde, 2-mercapto- | nih.gov |

| CAS Number | 61856-52-8 | nist.govnih.govguidechem.com |

| Molecular Formula | C₆H₅NOS | nist.govnih.govguidechem.com |

| Molecular Weight | 139.18 g/mol | nih.govguidechem.com |

| IUPAC Name | 2-sulfanylidene-1H-pyridine-3-carbaldehyde | nih.gov |

Table 2: Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 139.00918496 Da | nih.gov |

| Monoisotopic Mass | 139.00918496 Da | nih.gov |

| Topological Polar Surface Area | 61.2 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 205 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHXNJFQRKYGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977423 | |

| Record name | 2-Sulfanylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61856-52-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061856528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 3 Pyridinecarboxaldehyde, 2 Mercapto

Established Synthetic Pathways

The construction of the 2-mercaptopyridine-3-carboxaldehyde framework can be approached through several synthetic strategies, with one-pot multicomponent reactions representing an efficient and convergent methodology.

One-Pot Reaction Strategies and Optimization

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. rsc.org While a specific documented synthesis of 3-Pyridinecarboxaldehyde (B140518), 2-mercapto- using the exact combination of 3-pyridinecarboxaldehyde, malononitrile (B47326), and thiourea (B124793) is not extensively reported in seminal literature, analogous and well-established MCRs provide a strong basis for this synthetic design.

The strategy is conceptually based on reactions like the Biginelli or Hantzsch syntheses. A plausible pathway involves an initial Knoevenagel condensation between 3-pyridinecarboxaldehyde and malononitrile. This would be followed by a Michael addition of thiourea to the resulting pyridinylidene malononitrile intermediate, and subsequent intramolecular cyclization and aromatization (via tautomerization and oxidation) to yield a highly functionalized pyridine (B92270) ring.

Research on the synthesis of related pyridinethiones and pyrimidinethiones supports the feasibility of this approach. For instance, three-component Biginelli-like reactions involving aldehydes, active methylene (B1212753) compounds, and thiourea are widely used to synthesize dihydropyrimidinethiones. mdpi.com Similarly, multicomponent reactions for the synthesis of highly functionalized pyridines are common, often proceeding through a cascade of condensation, addition, and cyclization steps. mdpi.comekb.eg A study by Kamelia M. EL-mahdy et al. demonstrated the interaction of a carbaldehyde derivative with thiourea and various keto-compounds to yield pyrimidine (B1678525) derivatives, showcasing the utility of thiourea in such cyclizations. researchgate.net

The Gewald reaction, a well-known MCR, synthesizes 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. thieme.comthieme-connect.de This reaction highlights the principle of combining these three component types in a one-pot procedure to build a sulfur-containing heterocycle. Optimization of such a reaction for the target compound would involve screening catalysts (e.g., bases like piperidine, potassium carbonate, or Lewis acids), solvents, and reaction conditions (e.g., conventional heating vs. microwave irradiation) to maximize the yield and purity of the desired 2-thioxo-1,2-dihydropyridine-3-carbaldehyde tautomer. mdpi.com

Table 1: Examples of Analogous Multicomponent Reactions

| Reaction Type | Reactants | Product Class | Key Features |

|---|---|---|---|

| Biginelli-like Reaction | Aldehyde, Thiourea, 1,3-Dicarbonyl Compound | Dihydropyrimidinethiones | Acid-catalyzed condensation for heterocyclic synthesis. mdpi.com |

| Gewald Reaction | Carbonyl Compound, Activated Nitrile, Elemental Sulfur | 2-Aminothiophenes | Base-catalyzed one-pot synthesis of substituted thiophenes. thieme-connect.de |

| Pyridine Synthesis | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | N-Alkylated Pyridinones | Microwave-assisted, base-promoted tandem reaction. mdpi.com |

Alternative Approaches

Alternative synthetic routes to 3-Pyridinecarboxaldehyde, 2-mercapto- involve the sequential introduction of the required functional groups.

One plausible approach is the formylation of a pre-existing 2-mercaptopyridine (B119420) scaffold. However, direct formylation at the 3-position can be challenging due to the directing effects of the pyridine nitrogen and the sulfur substituent. A more controlled method could involve the reaction of 2-mercaptopyridine with a suitable electrophile like chloroacetaldehyde. This reaction would likely require protection of the thiol group to prevent S-alkylation, followed by manipulation of the introduced side chain to form the aldehyde.

A more direct alternative involves the thionation of 3-pyridinecarboxaldehyde or a protected derivative. The reaction of an aldehyde with a thionating agent like hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent can convert the carbonyl group to a thiocarbonyl, but this is not the desired transformation. Instead, the introduction of a mercapto group at the 2-position is required. A strategy analogous to the synthesis of 2-mercaptobenzaldehyde (B1308449) could be employed. This involves the protection of the aldehyde group in a precursor like 2-chloro-3-pyridinecarboxaldehyde, followed by reaction of a Grignard or lithiated intermediate with elemental sulfur, and subsequent deprotection. researchgate.net

Another viable route starts with 2-chloro-3-pyridinecarboxaldehyde, where the chloro group is displaced by a sulfur nucleophile. This nucleophilic aromatic substitution can be achieved using reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea, a common method for introducing mercapto groups onto heterocyclic rings.

Precursor Synthesis and Functional Group Introduction

The synthesis of the target compound relies on the availability of key precursors and effective methods for introducing the aldehyde and mercapto functionalities onto the pyridine ring.

Synthesis of 3-Pyridinecarboxaldehyde

3-Pyridinecarboxaldehyde, also known as nicotinaldehyde, is a key starting material. It is commercially available but can also be synthesized through several established routes. researchgate.net

Oxidation of 3-Picoline: A primary industrial method involves the catalytic oxidation of 3-picoline (3-methylpyridine). thieme.com This can be performed in the liquid phase using various oxidizing agents and catalytic systems, such as Co(OAc)₂/N-hydroxyphthalimide (NHPI). nist.gov Vapor-phase oxidation over metal oxide catalysts (e.g., based on vanadium and titanium) is also a common industrial process. nih.gov

Hydrogenation of 3-Cyanopyridine (B1664610): Another significant pathway is the selective reduction of 3-cyanopyridine. This transformation can be achieved via catalytic hydrogenation using catalysts like palladium on carbon. rsc.org A patented method describes the vapor-phase interaction of 3-cyanopyridine with water and formic acid over a thoria-alumina catalyst to yield the aldehyde. acs.org

Table 2: Comparison of Synthetic Routes to 3-Pyridinecarboxaldehyde

| Starting Material | Method | Reagents/Catalyst | Reference |

|---|---|---|---|

| 3-Picoline | Liquid-Phase Oxidation | O₂, Co(II)/NHPI/[X][Br] system, Acetic Acid | thieme-connect.denist.gov |

| 3-Picoline | Vapor-Phase Oxidation | V₂O₅/TiO₂ | nih.gov |

| 3-Cyanopyridine | Catalytic Hydrogenation | H₂, Pd/C | rsc.org |

| 3-Cyanopyridine | Vapor-Phase Hydrolysis/Reduction | H₂O, Formic Acid, Thoria-Alumina Catalyst | acs.org |

Methodologies for Introducing Mercapto Functionality

Introducing a mercapto (or its tautomeric thione) group onto a pyridine ring is a fundamental transformation in heterocyclic chemistry.

From Halopyridines: The most common method involves the nucleophilic substitution of a halogen atom, typically chlorine, from a chloropyridine precursor. Reagents such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis are effective for this conversion. benthamscience.comnih.gov For instance, 2-chloropyridine (B119429) can be converted to 2-mercaptopyridine by heating with thiourea or reacting with anhydrous sodium hydrosulfide. benthamscience.comnih.gov

From Pyridinols/Pyridones: The oxygen atom of a pyridinone (the tautomer of a hydroxypyridine) can be replaced with sulfur. This is typically accomplished by heating the pyridinone with a strong thionating agent like phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine or quinoline. mdpi.com

Green Chemistry Approaches in Heterocyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. researchgate.net These approaches are highly relevant to the synthesis of 3-Pyridinecarboxaldehyde, 2-mercapto-.

Multicomponent reactions (MCRs), as discussed in section 2.1.1, are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov The development of MCRs in environmentally benign solvents, such as water or ethanol (B145695), further enhances their green credentials. rsc.org

The use of heterogeneous and recyclable catalysts is another key aspect. For example, animal bone meal has been reported as an efficient, ecofriendly catalyst for the multicomponent synthesis of 3-cyanopyridine derivatives. researchgate.net Similarly, diamine-functionalized mesoporous zirconia has been used as a recyclable catalyst for pyridine synthesis in aqueous media. rsc.org

Microwave-assisted synthesis has emerged as a powerful green tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov The application of microwave irradiation to one-pot syntheses of pyridine derivatives has been shown to be a particularly effective and environmentally friendly strategy. mdpi.com

Table 3: Green Chemistry Strategies in Pyridine Synthesis

| Green Approach | Example/Application | Benefits | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis of functionalized pyridines. | Atom economy, reduced steps, less waste. | nih.gov |

| Green Solvents | Using water or ethanol as the reaction medium. | Reduced toxicity and environmental impact. | rsc.org |

| Heterogeneous/Recyclable Catalysts | Using catalysts like AAPTMS/m-ZrO₂ or animal bone meal. | Easy separation, reusability, reduced waste. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Accelerating multicomponent reactions. | Shorter reaction times, higher yields, energy efficiency. | mdpi.comnih.gov |

Advanced Synthetic Strategies for Formyl-Containing Heterocycles (e.g., Thiazole-Aldehyde Synthesis)

The synthesis of formyl-containing heterocycles, such as thiazole-aldehydes, provides valuable insights that can be extrapolated to the synthesis of 3-Pyridinecarboxaldehyde, 2-mercapto-. The challenges in regioselectivity and functional group tolerance are common themes in heterocyclic chemistry.

Recent research in the synthesis of thiazole (B1198619) derivatives has highlighted several innovative approaches. For instance, the condensation of thiourea with α-haloketones is a cornerstone of thiazole synthesis. Subsequent functionalization, including formylation, can then be carried out on the pre-formed thiazole ring. The Vilsmeier-Haack reaction is also a prominent tool in the formylation of thiazole rings, demonstrating its versatility across different heterocyclic systems. researchgate.net

Furthermore, multicomponent reactions (MCRs) have emerged as powerful strategies for the rapid construction of complex heterocyclic systems. For example, a Biginelli-like reaction involving a pyrazole-4-carbaldehyde, thiourea, and an acetophenone (B1666503) derivative has been used to synthesize pyrimidinethione derivatives, showcasing the integration of an aldehyde-bearing heterocycle into a more complex scaffold. nih.gov These advanced methodologies, while not directly applied to the target compound of this article, underscore the ongoing efforts to develop efficient and selective syntheses for functionalized heterocycles.

Chemical Reactivity and Functional Group Transformations of 3 Pyridinecarboxaldehyde, 2 Mercapto

Reactivity of Aldehyde and Thiol Moieties

The reactivity of 3-Pyridinecarboxaldehyde (B140518), 2-mercapto- is largely dictated by the interplay of its aldehyde and thiol functional groups. These groups can act as both electrophiles and nucleophiles, and their reactivity is further influenced by tautomeric equilibria.

Electrophilic and Nucleophilic Behavior

The aldehyde group, with its electron-deficient carbonyl carbon, primarily acts as an electrophile . masterorganicchemistry.comresearchgate.net It is susceptible to attack by nucleophiles, which are species that donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com This electrophilic nature is fundamental to many of its derivatization reactions, such as the formation of Schiff bases and hydrazones.

Conversely, the thiol group (-SH) contains a sulfur atom with lone pairs of electrons, rendering it nucleophilic . nih.gov This nucleophilicity is enhanced upon deprotonation to form the thiolate anion (RS⁻), which is a highly reactive soft nucleophile. nih.gov The thiolate can readily participate in reactions with various electrophiles.

The pyridine (B92270) ring itself, being an aromatic heterocycle, can also influence the reactivity of the attached functional groups through inductive and resonance effects. schrodinger.com

Tautomerism and Its Influence on Reactivity

A crucial aspect of the chemistry of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol form and the thione form. stackexchange.com In the case of 2-mercaptopyridine (B119420), the thione tautomer is generally favored. stackexchange.com This equilibrium is significant as the two tautomers exhibit different reactivity patterns.

The thiol form retains the aromaticity of the pyridine ring, while the thione form exists as a non-aromatic pyridin-2(1H)-thione. The stability of the thione form is attributed to factors including the strength of the C=S double bond and favorable hydrogen bonding in dimeric structures. stackexchange.com The predominance of the thione tautomer can influence the nucleophilic and electrophilic characteristics of the molecule. The reactivity of the molecule can be a composite of the properties of both tautomers present in equilibrium. nih.gov The specific tautomeric form that predominates can be influenced by factors such as the solvent. nih.gov

Derivatization Strategies

The dual functionality of 3-Pyridinecarboxaldehyde, 2-mercapto- allows for a variety of derivatization strategies, enabling the synthesis of a wide range of new compounds.

Formation of Hydrazone Derivatives

The aldehyde group of 3-Pyridinecarboxaldehyde, 2-mercapto- readily undergoes condensation reactions with hydrazine (B178648) derivatives to form hydrazones. scielo.br This reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. mdpi.com

Hydrazones are a class of compounds with diverse applications and have been synthesized from various pyridinecarboxaldehydes. dergipark.org.trsemanticscholar.orgnih.gov The general procedure for hydrazone synthesis often involves refluxing an ethanolic solution of the aldehyde and the corresponding hydrazine derivative. scielo.br

Table 1: Examples of Hydrazone Derivatives from Pyridine Aldehydes

| Aldehyde Precursor | Hydrazine Derivative | Resulting Hydrazone Type | Reference |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde (B72084) | Isonicotinoyl hydrazide | Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | nih.gov |

| 6-Bromo-2-pyridinecarboxaldehyde | Hydrazine derivatives | 6-Bromo-2-pyridinecarboxaldehyde hydrazones | scielo.br |

This table provides examples of hydrazone formation from related pyridine aldehydes to illustrate the general reactivity.

Schiff Base Formation (e.g., utilizing the aldehyde group)

Schiff bases, or imines, are another important class of derivatives formed from the aldehyde functionality. nih.gov These are typically synthesized through the condensation of an aldehyde or ketone with a primary amine. dergipark.org.tr The reaction of 3-Pyridinecarboxaldehyde, 2-mercapto- with various primary amines would yield the corresponding Schiff base derivatives. Pyridinecarboxaldehydes are valuable precursors for forming complex-forming Schiff bases. nih.gov

The synthesis of Schiff bases from pyridinecarboxaldehydes is a well-established method, often carried out by refluxing the reactants in an alcohol solvent. dergipark.org.tr

Table 2: Examples of Schiff Bases from Pyridine Aldehydes

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Aminophenol, aniline, aminopyridine derivatives | Heterocyclic Schiff bases | dergipark.org.tr |

| 3-Hydroxy-4-pyridinecarboxaldehyde | Aniline and substituted anilines | Hydroxy/imino tautomeric Schiff bases | researchgate.net |

This table illustrates the formation of Schiff bases from various pyridine aldehydes, demonstrating the general synthetic utility.

Other Functionalization Pathways of the Pyridine Ring

Beyond the direct reactions of the aldehyde and thiol groups, the pyridine ring itself can be a target for functionalization. While direct electrophilic substitution on the pyridine ring can be challenging, various strategies exist for its modification. These can include:

Ring-opening and rearrangement reactions: Pyridines can be converted to other heterocyclic systems, such as thiophenes, through ring-opening to Zincke intermediates followed by reaction with elemental sulfur. researchgate.net

Transannular C-H functionalization: Pyridine-oriented reactions can lead to the formation of fused ring systems. rsc.org

Decarboxylation of related pyridine derivatives: Studies on functionalized 2-pyridone-3-carboxylic acids have shown that decarboxylation can be a pathway for further modification. researchgate.net

These advanced methods offer routes to novel pyridine-based structures, although their direct application to 3-Pyridinecarboxaldehyde, 2-mercapto- would require specific investigation.

Mechanistic Studies of Reactivity

The reactivity of 3-Pyridinecarboxaldehyde, 2-mercapto- is governed by the interplay of its three key structural features: the pyridine ring, the aldehyde group, and the mercapto/thione moiety. Mechanistic insights, largely derived from studies on analogous compounds such as 2-mercaptopyridine and various pyridine aldehydes, reveal a complex landscape of potential transformations influenced by factors like pH and the presence of radical initiators.

Radical Reactions and Semi-Reduced Species Formation (derived from studies on analogous compounds)

The sulfur atom in 3-Pyridinecarboxaldehyde, 2-mercapto- is a key site for radical reactions. The S-H bond in the thiol tautomer is relatively weak and can undergo homolytic cleavage to generate a thiyl radical (RS•). nih.gov This process can be initiated by thermal or photochemical methods, often using a radical initiator like azobisisobutyronitrile (AIBN), or through single-electron oxidation processes involving metal complexes. nih.gov

Thiyl radicals are versatile intermediates that can participate in a variety of transformations. nih.gov Their reactivity is nuanced, with some thiyl radicals displaying behavior between that of a nucleophilic and an electrophilic radical. nih.gov Key potential radical reactions for this compound include:

Thiol-Ene and Thiol-Yne Reactions: The generated thiyl radical can add efficiently across sites of unsaturation. While the parent molecule lacks an alkene or alkyne, this reactivity is fundamental to its potential intermolecular reactions with other unsaturated substrates. nih.gov

Intramolecular Cyclization: The thiyl radical intermediate could potentially undergo cyclization. Plausible pathways include attack on the carbonyl carbon of the aldehyde group or addition to the pyridine ring, which would form novel heterocyclic systems. Studies on related compounds have shown that imidoyl radicals, formed from the reaction of thiyl radicals with isocyanides, can cyclize onto aromatic backbones. nih.gov

Hydrogen Atom Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. The relative rates of radical addition versus hydrogen abstraction are a critical factor in determining the reaction outcome. nih.gov

Minisci-type Reactions: The pyridine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophilic radicals in Minisci-type reactions. While this typically involves alkyl or acyl radicals attacking a protonated pyridine ring, it highlights a pathway for functionalizing the heterocyclic core under radical conditions. researchgate.net

The formation of semi-reduced species occurs as transient intermediates during these radical processes. The initial thiyl radical is a one-electron oxidized form of the thiolate, and its subsequent reactions with the pyridine or aldehyde moieties would generate various carbon-centered radical intermediates before the final product is formed.

| Potential Radical Reaction Pathway | Description | Key Intermediates | Relevant Analogue Studies |

| Thiyl Radical Formation | Homolytic cleavage of the S-H bond or oxidation of the thiolate. | Thiyl radical (Py-C(CHO)-S•) | General studies on thiols. nih.gov |

| Intramolecular Cyclization | The thiyl radical attacks the internal aldehyde group or the pyridine ring. | Cyclic radical species | Thiyl radical cyclizations onto various functional groups. nih.gov |

| Intermolecular Addition | The thiyl radical adds to an external alkene or alkyne (thiol-ene reaction). | Carbon-centered radical adduct | Thiol-ene and thiol-yne chemistry. nih.gov |

| Pyridine Ring Functionalization | An external carbon-centered radical attacks the electron-deficient pyridine ring. | Pyridyl radical adduct | Minisci reactions on pyridine derivatives. researchgate.net |

Protonation Equilibria and pH Effects on Reactivity (derived from studies on analogous compounds)

The chemical behavior of 3-Pyridinecarboxaldehyde, 2-mercapto- in solution is profoundly influenced by pH due to multiple protonation and tautomeric equilibria. Studies on the closely related compound 2-mercaptopyridine (2MPy) provide a framework for understanding these processes. d-nb.inforsc.org

Thione-Thiol Tautomerism

2-Mercaptopyridine exists in a dynamic equilibrium between its thiol form (containing an S-H group) and a more stable thione form (containing a C=S bond and an N-H group). d-nb.inforesearchgate.net In polar solvents like water, the equilibrium significantly favors the thione tautomer. d-nb.infocdnsciencepub.com This preference is attributed to the larger dipole moment of the thione form and stabilization through thioamide resonance. acs.org The presence of the electron-withdrawing aldehyde group at the 3-position is expected to influence the electron density of the ring but not change this fundamental tautomeric preference in polar media.

Protonation and Ionization Equilibria

The molecule possesses both acidic and basic sites, leading to different ionic species depending on the pH of the solution. Spectrophotometric and theoretical studies on 2MPy have elucidated these equilibria, which involve the protonation of the ring nitrogen and the deprotonation of the N-H or S-H groups. d-nb.inforsc.org

In strongly acidic solution (low pH): The pyridine nitrogen is protonated, leading to a cationic species.

In neutral or weakly acidic solution: The neutral thione form is the predominant species. d-nb.info

In basic solution (high pH): The N-H proton of the thione form is removed, generating an anionic thiolate species. This deprotonation significantly increases the nucleophilicity of the sulfur atom. d-nb.info

The table below, based on data for the analogous 2-mercaptopyridine, quantifies these equilibria. rsc.org

| Parameter | Symbol | Value for 2-Mercaptopyridine | Description |

| Basic Ionization Constant | pK₁ | 0.88 | Relates to the protonation of the pyridine nitrogen. |

| Acidic Ionization Constant | pK₂ | 9.97 | Relates to the deprotonation of the neutral molecule to form the anion. |

| Tautomeric Equilibrium Constant | Kₜ | 287.5 | The ratio of the thione tautomer to the thiol tautomer in water. |

| Micro-ionization (NH) | pKₐ | 0.88 | Acidity of the NH group in the cationic form. |

| Micro-ionization (SH) | pKₑ | -1.58 | Acidity of the SH group in the cationic form. |

| Micro-ionization (NH) | pKₒ | 9.97 | Acidity of the NH group in the neutral thione form. |

| Micro-ionization (SH) | pKₙ | 7.51 | Acidity of the SH group in the neutral thiol form. |

Table based on data for 2-mercaptopyridine (2MPy) as a reference analogue. rsc.org The values for 3-Pyridinecarboxaldehyde, 2-mercapto- would be modulated by the electronic effects of the aldehyde substituent.

pH Effects on Reactivity

The pH of the reaction medium is a critical parameter that dictates the reactivity of the molecule by controlling which species is dominant in solution:

Reactivity of the Thiol/Thione Group: In basic conditions, the formation of the highly nucleophilic thiolate anion facilitates reactions such as S-alkylation or S-acylation. Conversely, in acidic media, the protonated form may be less reactive or participate in different reaction pathways. The transformation of the thiol form into symmetrical disulfides has also been observed. cdnsciencepub.com

Reactivity of the Aldehyde Group: The reactivity of the aldehyde at the 3-position is also pH-dependent. Nucleophilic addition reactions to the carbonyl carbon are often catalyzed by either acid or base. The rate is typically optimal in a weakly acidic medium where the carbonyl group can be protonated to increase its electrophilicity, while the nucleophile remains sufficiently unprotonated and reactive. doubtnut.com

Coordination Chemistry of 3 Pyridinecarboxaldehyde, 2 Mercapto As a Ligand

Ligand Design and Binding Modes

The unique structural arrangement of 3-Pyridinecarboxaldehyde (B140518), 2-mercapto- positions it as a highly effective ligand in coordination chemistry. Its design incorporates multiple donor atoms, allowing for diverse binding interactions with metal ions.

Multidentate Coordination Capabilities

3-Pyridinecarboxaldehyde, 2-mercapto- possesses both nitrogen and sulfur donor atoms, enabling it to act as a multidentate ligand. The pyridine (B92270) nitrogen and the sulfur atom of the mercapto group are the primary sites for coordination with metal ions. This chelation can lead to the formation of stable five-membered rings with the metal center. mdpi.com The presence of these two distinct donor atoms allows for versatile coordination behavior with a variety of transition metals.

Influence of Aldehyde Moiety on Coordination Behavior

Furthermore, the aldehyde group provides a reactive site for the synthesis of more complex Schiff base ligands. bhu.ac.in Condensation of the aldehyde with various amines can lead to the formation of new multidentate ligands with additional donor atoms, expanding the coordination possibilities and allowing for the design of complexes with specific geometries and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Pyridinecarboxaldehyde, 2-mercapto- and its derivatives can be achieved through various methods, leading to a range of coordination compounds with diverse structures and properties.

Formation of Transition Metal Complexes

Complexes of ligands similar to 3-Pyridinecarboxaldehyde, 2-mercapto- have been synthesized with a wide range of transition metals. These include Co(II), Fe(III), Mn(III), Cu(II), Zn(II), Ni(II), Hg(II), Cd(II), Rh(III), Ag(I), and Pb(II). consensus.apprsc.orgijcm.irnih.govmdpi.comnih.govnih.govnih.govnih.govrsc.orgunl.ptnih.govacs.org The synthesis of these complexes is often carried out by reacting a salt of the desired metal with the ligand in a suitable solvent. jscimedcentral.comresearchgate.netscirp.org The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, can be confirmed by elemental analysis. nih.gov

The formation of Schiff base derivatives of 3-Pyridinecarboxaldehyde, 2-mercapto- followed by complexation with metal ions is a common strategy to create more elaborate coordination environments. bhu.ac.in For instance, Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) and their metal complexes with Cu(II), Ni(II), and Co(II) have been successfully synthesized and characterized. nih.govrsc.org

Structural Elucidation of Coordination Geometries

The coordination geometry of the metal complexes formed with ligands analogous to 3-Pyridinecarboxaldehyde, 2-mercapto- can vary significantly depending on the metal ion, its oxidation state, and the presence of other coordinating ligands. Common geometries observed include square planar, octahedral, and various pentacoordinate arrangements. mdpi.comrsc.orgijcm.irnih.govnih.govresearchgate.net

X-ray crystallography is a powerful technique for the definitive structural elucidation of these complexes. For example, the crystal structure of a Rh(III) complex with a related pyridylhydrazone ligand confirmed a distorted octahedral geometry with the ligand acting as a bidentate chelate. ias.ac.in Similarly, zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have been shown to adopt distorted square pyramidal and octahedral geometries. mdpi.com Spectroscopic methods such as IR, UV-Vis, and NMR are also crucial for characterizing the coordination environment of the metal ions. bhu.ac.injapsonline.com

Supramolecular Assembly through Coordination

The structure of 3-Pyridinecarboxaldehyde, 2-mercapto- lends itself to the formation of supramolecular assemblies through coordination. The pyridine ring, in particular, can participate in π-π stacking interactions, which can lead to the formation of one-, two-, or three-dimensional networks. researchgate.net

In related systems, such as zinc(II) and cadmium(II) coordination polymers with 2-mercaptonicotinic acid, the interplay of coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking leads to the formation of extended supramolecular structures. researchgate.net The ability of the ligand to bridge multiple metal centers can also result in the formation of coordination polymers with interesting topologies and potential applications in materials science. mdpi.comresearchgate.net For instance, zinc(II) complexes with related ligands have been shown to form two-dimensional layer structures and tetra-nuclear cluster compounds. researchgate.net

Role of Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonding plays a pivotal role in the solid-state assembly of coordination compounds derived from ligands analogous to 3-Pyridinecarboxaldehyde, 2-mercapto-. While specific crystal structures for complexes of this exact ligand are not extensively detailed in the available literature, the principles governing related systems provide a strong basis for understanding its behavior. The presence of both hydrogen bond donors (the N-H in the thione tautomer) and acceptors (the pyridine nitrogen, the aldehyde oxygen, and the sulfur atom) within the ligand framework facilitates the formation of extensive hydrogen-bonding networks.

These interactions can occur between the ligand molecules themselves, between ligands and solvent molecules, or between different complex units. In the solid state, such hydrogen bonds are instrumental in organizing the coordination complexes into higher-order supramolecular structures. For instance, in related 2-mercaptopyridine (B119420) complexes, N–H⋯S and N–H⋯N hydrogen bonds are commonly observed, leading to the formation of chains, sheets, or three-dimensional networks. The aldehyde group in 3-Pyridinecarboxaldehyde, 2-mercapto- introduces an additional C=O group that can act as a hydrogen bond acceptor, further diversifying the potential hydrogen-bonding motifs.

Table 1: Potential Hydrogen Bonding Interactions in Complexes of 3-Pyridinecarboxaldehyde, 2-mercapto- and Related Ligands

| Donor | Acceptor | Type of Interaction | Structural Implication |

| N-H (Thione) | S (Thione) | Inter-ligand | Formation of dimeric or chain motifs |

| N-H (Thione) | N (Pyridine) | Inter-ligand | Assembly of supramolecular chains |

| N-H (Thione) | O (Aldehyde) | Inter-ligand | Stabilization of specific conformers |

| C-H (Pyridine/Aldehyde) | O/S/N | Weak H-bond | Contribution to overall crystal packing |

| Coordinated Solvent (e.g., H₂O) | Ligand (O/S/N) | Complex-Solvent | Linkage of complex units |

Formation of Polymeric and Dimeric Coordination Structures

The multifunctional nature of 3-Pyridinecarboxaldehyde, 2-mercapto- makes it an excellent candidate for the construction of both dimeric and polymeric coordination structures. The ability of the ligand to bridge two or more metal centers is fundamental to the formation of these extended networks.

Dimeric Structures:

Dimeric complexes can arise through various bridging modes of the ligand. A common motif involves the formation of a dual-bridged structure where two ligands span two metal centers. For instance, the sulfur atom of the mercapto group can bridge two metal ions, a well-documented behavior for mercaptopyridine-type ligands. Additionally, the pyridine nitrogen and the sulfur atom can coordinate to different metal centers, leading to a head-to-tail arrangement that results in a dinuclear macrocycle. Hydrogen bonding between the ligands can further stabilize these dimeric assemblies.

Polymeric Structures:

When the ligand coordinates to metal ions in a way that propagates the structure in one, two, or three dimensions, a coordination polymer is formed. The connectivity of the resulting polymer is highly dependent on the coordination geometry of the metal ion and the binding mode of the ligand.

1D Polymeric Chains: The simplest polymeric structures are one-dimensional chains. These can be formed, for example, when the ligand bridges metal centers in a linear fashion. A plausible scenario involves the pyridine nitrogen coordinating to one metal ion and the sulfur atom of a neighboring ligand coordinating to the same metal ion, with this pattern repeating to form a chain.

2D and 3D Polymeric Networks: More complex two- and three-dimensional networks can be assembled when the metal ions have multiple coordination sites available for bridging ligands. For instance, an octahedral metal center could be bridged by ligands in different directions, leading to the formation of a 2D sheet or a 3D framework. The aldehyde group, either in its free form or as part of a Schiff base derivative, can also participate in coordination, increasing the dimensionality of the resulting structure. Schiff base complexes derived from pyridinecarboxaldehydes have been shown to form polymeric structures. nih.gov

Table 2: Examples of Structural Motifs in Coordination Compounds of Related Pyridine-Thiol and Pyridine-Carboxaldehyde Ligands

| Structural Type | Bridging Mode | Resulting Architecture |

| Dimer | Sulfur bridge | Dinuclear complex |

| Dimer | N, S-bridging | Macrocyclic dimer |

| 1D Polymer | Head-to-tail N, S-coordination | Linear chain |

| 2D Polymer | Bridging through multiple donor sites | Layered structure |

| 3D Polymer | Cross-linking of polymeric chains | Open framework |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Pyridinecarboxaldehyde (B140518), 2-mercapto-. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR Spectral Analysis: Aldehyde Proton and Aromatic Signals

The ¹H NMR spectrum of 3-Pyridinecarboxaldehyde, 2-mercapto- is anticipated to exhibit characteristic signals corresponding to the aldehyde proton and the protons of the pyridine (B92270) ring. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, owing to the deshielding effect of the adjacent carbonyl group.

The pyridine ring contains three aromatic protons. Their chemical shifts and coupling patterns are influenced by the electronic effects of the mercapto (-SH) and carboxaldehyde (-CHO) substituents. The proton at position 6 would likely be the most deshielded due to its proximity to the nitrogen atom, while the protons at positions 4 and 5 will show complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectral Analysis: Carbonyl Carbon Resonance

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is a key diagnostic signal. researchgate.net This carbon is highly deshielded and is expected to resonate in the range of δ 185-200 ppm. researchgate.net The precise chemical shift provides insight into the electronic environment of the carbonyl group. The carbons of the pyridine ring will appear in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbon bearing the mercapto group (C2) and the carbon of the carboxaldehyde group (C3) will have their chemical shifts significantly influenced by these substituents.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (CHO) | 185 - 200 |

| Aromatic (C2, C4, C5, C6) | 110 - 160 |

This is an interactive table. The expected chemical shift ranges are based on typical values for similar functional groups.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. These methods provide correlation information between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for assigning the signals of the protons on the pyridine ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that has a proton bound to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the carbonyl group and the carbon attached to the mercapto group, by observing their correlations with nearby protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Detection and Fragmentation Patterns

In the mass spectrum of 3-Pyridinecarboxaldehyde, 2-mercapto-, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 139, which corresponds to its molecular weight. rsc.org The presence of a significant M+2 peak would be indicative of the presence of a sulfur atom due to the natural abundance of the ³⁴S isotope.

Electron impact ionization of the molecule typically leads to fragmentation. A prominent fragment ion is observed at m/z 111. rsc.org This likely corresponds to the loss of the carbonyl group (CO), a common fragmentation pathway for aldehydes. capes.gov.brspringernature.com Another potential fragmentation is the loss of a hydrogen radical, leading to an [M-1]⁺ peak at m/z 138.

| Ion | m/z Value | Identity |

| [M]⁺ | 139 | Molecular Ion |

| [M-CO]⁺ | 111 | Loss of Carbonyl Group |

| [M-H]⁺ | 138 | Loss of Hydrogen Radical |

This is an interactive table. The fragmentation data is based on documented mass spectra.

Hyphenated Techniques (e.g., LC-MS for purity and identification)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tandfonline.comnih.gov This method is ideally suited for assessing the purity of 3-Pyridinecarboxaldehyde, 2-mercapto- and for confirming its identity in complex mixtures.

In an LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system, where it is separated from impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for the separated compound, confirming its molecular weight and providing fragmentation data for structural verification. This hyphenated technique is invaluable in quality control and in the analysis of reaction mixtures containing the target compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular structure of 3-Pyridinecarboxaldehyde, 2-mercapto-, and its derivatives.

Infrared (IR) Spectroscopy: Functional Group Identification and Coordination Confirmation

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within 3-Pyridinecarboxaldehyde, 2-mercapto-. The spectrum is a composite of vibrations from the pyridine ring, the aldehyde group, and the thione/thiol group. The position of these vibrational bands can confirm the dominant tautomeric form and indicate whether the ligand is coordinated to a metal center.

Key characteristic vibrational frequencies for the uncoordinated ligand can be inferred from related molecules such as 3-Pyridinecarboxaldehyde and 2(1H)-Pyridinethione. The aldehyde group typically exhibits a strong C=O stretching vibration (ν(C=O)) and C-H stretching. The thione form is characterized by vibrations involving the C=S bond, which are often mixed with other ring vibrations, while the thiol form would show a weak S-H stretch. Pyridine ring stretching vibrations also appear in the fingerprint region.

Upon complexation with a metal ion, shifts in these characteristic frequencies provide direct evidence of coordination. For instance, coordination through the pyridine nitrogen atom typically causes a shift in the pyridine ring stretching vibrations to higher frequencies. icm.edu.pl If the aldehyde's carbonyl oxygen or the sulfur atom are involved in coordination, corresponding shifts in the ν(C=O) or thione-related bands would be observed. In metal complexes of related pyridine carboxamides, coordination via the pyridine nitrogen shifts ring vibration bands at 1595, 1568, and 1030 cm⁻¹ to higher wavenumbers (1603, 1580.5, and 1064 cm⁻¹, respectively). icm.edu.pl

Table 1: Characteristic IR Frequencies (cm⁻¹) for 3-Pyridinecarboxaldehyde, 2-mercapto- and Expected Shifts Upon Coordination

| Functional Group/Vibration | Expected Wavenumber (Free Ligand) | Expected Shift Upon Coordination |

| Aldehyde ν(C=O) | ~1700-1735 | Shift to lower frequency (if coordinated via Oxygen) |

| Aldehyde ν(C-H) | ~2700-2800 | Minor shift |

| Thione ν(C=S) | ~1100-1250 | Shift to lower frequency (if coordinated via Sulfur) |

| Pyridine Ring Vibrations | ~1400-1600 | Shift to higher frequency (if coordinated via Nitrogen) |

Note: Data is inferred from spectroscopic studies of analogous compounds.

Raman Spectroscopy (General application for molecular characterization)

Raman spectroscopy complements IR spectroscopy in the molecular characterization of 3-Pyridinecarboxaldehyde, 2-mercapto-. As Raman scattering intensity is dependent on the change in polarizability of a bond during vibration, it is particularly effective for analyzing symmetric vibrations and bonds that are non-polar or weakly polar, which may be weak or inactive in an IR spectrum.

For this molecule, Raman spectroscopy would be useful for confirming the vibrations of the pyridine ring system and the C=S bond. While specific Raman spectral data for 3-Pyridinecarboxaldehyde, 2-mercapto- is not detailed in the available literature, its application would follow standard principles of molecular characterization, aiding in a more complete vibrational assignment when used in conjunction with IR spectroscopy.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information on the electronic transitions within the molecule, which are primarily influenced by its conjugated π-electron system. For 3-Pyridinecarboxaldehyde, 2-mercapto-, the spectrum is expected to show absorptions arising from π→π* and n→π* transitions associated with the pyridine ring, the carbonyl group, and the thione group.

Studies on related compounds like 2(1H)-Pyridinethione show intense absorption bands in the UV region. nist.gov The conjugation of the aldehyde group with the pyridinethione ring is expected to result in a complex spectrum with multiple absorption bands.

When the ligand coordinates to a metal ion, new absorption bands may appear. These are often Metal-to-Ligand Charge Transfer (MLCT) bands, which can provide insight into the electronic structure of the resulting complex. researchgate.net The position and intensity of the original ligand-centered transitions may also be altered upon complexation. For example, in various metal complexes with pyridine-based ligands, new bands corresponding to electronic transitions within the complex are observed. researchgate.net

Table 2: Expected Electronic Transitions for 3-Pyridinecarboxaldehyde, 2-mercapto-

| Transition Type | Chromophore | Expected Wavelength Range |

| π→π | Pyridine ring, C=O, C=S | ~250-350 nm |

| n→π | C=O, C=S | >300 nm (often lower intensity) |

| MLCT | Metal-Ligand entity | Variable (often in the visible region) |

Note: Data is inferred from spectroscopic studies of analogous compounds.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the precise solid-state structure of a molecule. A 1976 study by Becher et al. reported the preparation of 3-Formyl-2(1H)-pyridinethione, a tautomer of the target compound, suggesting that its characterization is established in the scientific literature. amanote.com

An SCXRD analysis would unambiguously determine the dominant tautomeric form (thiol vs. thione) in the solid state. It would also reveal details about the planarity of the molecule and the conformation of the aldehyde group relative to the pyridine ring. Furthermore, it would identify and characterize any intermolecular interactions, such as hydrogen bonds (e.g., N-H···S or N-H···O) or π-π stacking, which govern the crystal packing. While crystal structures for the parent compound 3-Pyridinecarboxaldehyde are available in the Crystallography Open Database, the specific structure for the 2-mercapto substituted version is not present in the search results. nih.gov

Confirmation of Coordination Behavior and Molecular Geometry in Complexes

For metal complexes of 3-Pyridinecarboxaldehyde, 2-mercapto-, single-crystal X-ray diffraction is invaluable for confirming the coordination behavior of the ligand and the resulting molecular geometry of the complex. The ligand possesses multiple potential donor sites: the pyridine nitrogen, the aldehyde oxygen, and the sulfur atom.

SCXRD analysis of a metal complex would definitively show which of these atoms are bonded to the metal center, confirming the ligand's denticity (monodentate, bidentate, etc.) and coordination mode (e.g., chelating or bridging). Crystal structures of related copper(II) complexes with pyridine carboxamide ligands show the ligands coordinating through the pyridine nitrogen and deprotonated amide nitrogens. rsc.org Similarly, studies of other pyridine carboxylate complexes have used XRD to confirm their coordination and reveal detailed structures, such as distorted octahedral or trigonal bipyramidal geometries around the metal center. researchgate.netresearchgate.net Although obtaining suitable single crystals for some complexes can be challenging, when successful, XRD provides unequivocal proof of the molecular structure. nih.gov

Computational Chemistry and Theoretical Investigations

Prediction of Material Properties (e.g., nonlinear optical properties, semiconducting nature)

A thorough review of scientific literature reveals a notable absence of specific computational or theoretical investigations into the nonlinear optical (NLO) and semiconducting properties of 3-Pyridinecarboxaldehyde (B140518), 2-mercapto-. However, the field of computational chemistry provides a robust framework for predicting such characteristics, and numerous studies on analogous molecular structures offer insight into the methodologies that would be employed for such an analysis.

Theoretical predictions of material properties are predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a particularly powerful and widely used tool for its accuracy and manageable computational cost. researchgate.net These computational methods are invaluable for screening new molecules for potential applications in materials science, including in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics, by predicting their electronic and optical behaviors before synthesis. acs.orgnih.gov

For assessing the nonlinear optical (NLO) potential of a molecule, computational studies typically focus on calculating the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value is indicative of a significant NLO response, which is a desirable characteristic for materials used in optical data storage, frequency conversion, and other photonic applications. researchgate.net The magnitude of these properties is closely linked to the molecule's electronic structure, particularly the presence of π-conjugated systems and the nature of electron donor and acceptor groups within the molecule. nih.govresearchgate.net For instance, studies on various pyridine (B92270) derivatives have shown that strategic substitution can enhance NLO responses. nih.gov

The semiconducting nature of an organic molecule is theoretically evaluated by calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, a characteristic feature of semiconducting materials. acs.org Computational models can accurately predict this energy gap, thereby providing a preliminary assessment of a compound's potential as an organic semiconductor. acs.orgnih.gov

To illustrate the type of data generated in such computational studies, the following table presents theoretical values for a related pyrrole (B145914) derivative, as specific data for 3-Pyridinecarboxaldehyde, 2-mercapto- is unavailable. This is for illustrative purposes only.

Table 1: Example of Calculated NLO Properties for a Pyrrole Derivative This table is an example based on data for a related compound and does not represent data for 3-Pyridinecarboxaldehyde, 2-mercapto-.

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 6.94 | 10⁻³⁰ esu |

| Polarizability (α) | 14.33 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 6.94 | 10⁻³⁰ esu |

Source: Adapted from a computational study on pyrrole derivatives. researchgate.net

Advanced Research Applications of 3 Pyridinecarboxaldehyde, 2 Mercapto Derivatives

Applications in Medicinal Chemistry Research

The pyridine (B92270) ring, combined with reactive aldehyde and mercapto groups, serves as an excellent foundation for developing novel therapeutic agents. Researchers have successfully synthesized and evaluated numerous derivatives for their potential in treating a range of human diseases.

Derivatives of 3-Pyridinecarboxaldehyde (B140518), 2-mercapto- have demonstrated significant potential as anticancer agents through various mechanisms of action.

Selective Inhibition and Cell Cycle Arrest: Metal complexes of these derivatives are a key area of investigation. A copper complex of 2-pyridinecarboxaldehyde (B72084) 2-pyridinecarboxylic acid hydrazone (PPAH) showed excellent antitumor activity against HepG2 and HCT-116 cancer cell lines. acs.org Mechanistic studies revealed that the complex induces S-phase arrest in the cell cycle. acs.org Similarly, a zinc(II) complex derived from 2-pyridinecarboxaldehyde thiosemicarbazone also arrested the cell cycle at the S phase.

Inhibition of Key Enzymes: A primary mechanism for the antitumor action of these derivatives is the inhibition of topoisomerases, which are crucial for DNA replication. The PPAH-copper complex was found to be a rare dual inhibitor of both topoisomerase I and II. acs.org Zinc(II) and Iridium complexes have also been shown to interact with and inhibit topoisomerase II.

Induction of Apoptosis and Other Mechanisms: Several derivatives trigger programmed cell death, or apoptosis, in cancer cells. Zinc(II) 2-pyridinecarboxaldehyde thiosemicarbazone complexes have been confirmed to induce apoptosis and also suppress angiogenesis, the formation of new blood vessels that tumors need to grow. Furthermore, some thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized from 2-mercapto precursors, are believed to exert their cytotoxic effects by binding to and promoting an inactive conformation of the (V599E)B-Raf enzyme, a protein involved in cancer cell growth. mdpi.com

Table 1: Antitumor Activity of Selected 3-Pyridinecarboxaldehyde, 2-mercapto- Derivatives

| Derivative/Complex | Cancer Cell Line(s) | Key Mechanistic Finding(s) | Reported IC₅₀ |

|---|---|---|---|

| PPAH-Copper Complex | HepG2, HCT-116 | Dual Topoisomerase I/II inhibitor; S-phase cell cycle arrest. acs.org | 1.90 - 2.75 µM acs.org |

| Zinc(II) 2-pyridinecarboxaldehyde thiosemicarbazone | Various | S-phase arrest; Apoptosis induction; Topoisomerase II & MMP2 inhibition. | Not specified |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 6a) | HepG2 (Liver Carcinoma) | Inhibition of (V599E)B-Raf enzyme. mdpi.com | 0.99 µM mdpi.com |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 6b) | HeLa (Cervical Cancer) | Inhibition of (V599E)B-Raf enzyme. mdpi.com | 0.83 µM mdpi.com |

The structural framework of 3-Pyridinecarboxaldehyde, 2-mercapto- is also conducive to creating novel antibacterial agents that can combat drug-resistant pathogens.

Interference with Metabolic and Physiological Pathways: Compounds containing a gamma-pyridone-beta-carboxylic acid structure, related to the core compound, have been found to exert their antibacterial effect by influencing two primary types of physiological processes in bacteria. bohrium.com The most significant mechanism is common across these derivatives and is directly associated with the gamma-pyridone-beta-carboxylic acid structure itself. bohrium.com

Disruption of Protein Synthesis: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. google.com Their mechanism is believed to be similar to the antibiotic linezolid, which involves inhibiting the biosynthesis of bacterial proteins by acting on the 50S subunit of the ribosome. google.com Some of these derivatives also exhibit significant activity against the formation of biofilms, which are protective layers that bacteria form to resist antibiotics. google.com

Broad-Spectrum Activity: Metal complexes have also been evaluated for their antibacterial properties. Rhodium and iridium complexes with pyridine carbaldehyde picolinic hydrazone ligands demonstrated significant activity against bacteria such as Proteus vulgaris and Vibrio parahaemolyticus.

Table 2: Antibacterial Activity of Selected 3-Pyridinecarboxaldehyde, 2-mercapto- Derivatives

| Derivative/Complex | Target Bacteria | Mechanism of Action |

|---|---|---|

| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) google.com | Inhibition of protein synthesis via the 50S ribosome subunit. google.com |

| Gamma-pyridone-beta-carboxylic acid structures | Various bacteria | Interference with key physiological processes. bohrium.com |

The pyridine core is a common structural motif in the design of fluorescent probes due to its favorable photophysical properties. mdpi.combohrium.com Derivatives can be synthesized to act as sensors that change their fluorescence in the presence of specific ions or molecules, allowing for their visualization within living cells. acs.orgbohrium.com

Schiff base derivatives containing a pyridine ring are widely researched for creating fluorescent chemosensors. researchgate.net These probes offer high sensitivity and are used for the real-time monitoring of target ions and for biological cell imaging. acs.orgresearchgate.net By modifying the structure of 3-Pyridinecarboxaldehyde, 2-mercapto-, it is possible to develop sensors that can detect specific analytes, such as metal ions (e.g., Fe³⁺/Fe²⁺, Cu²⁺), and visualize their distribution and concentration within cellular compartments. acs.orgresearchgate.net This makes them valuable tools for studying cellular metabolism and diagnosing disease states linked to ion imbalances. bohrium.com

Applications in Agricultural Chemistry Research

Fungal diseases are a major threat to crop production, and the development of resistance to existing fungicides necessitates the discovery of novel chemical agents. Pyridine carboxamide derivatives have shown significant promise in this area.

Research has demonstrated that certain pyridine carboxamides exhibit good to excellent fungicidal activity against a range of plant pathogens. rsc.org For instance, one derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed an 84.1% inhibition rate against Colletotrichum ambiens and was also effective against Botrytis cinerea, a common fungus that affects fruits and vegetables. rsc.org The mechanism for some of these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. rsc.org This activity is notable because it is effective against fungal strains that have developed resistance to other classes of fungicides, such as benzimidazoles and cyclic imides. researchgate.net

Table 3: Fungicidal Activity of Selected Pyridine Derivatives Against Crop Pathogens

| Derivative | Pathogen | Efficacy/Inhibition Rate |

|---|---|---|

| Pyridine Carboxamide (Compound 3g) | Colletotrichum ambiens | 84.1% inhibition at 50 mg/L rsc.org |

| Pyridine Carboxamide (Compound 3f) | Botrytis cinerea | 76.9% inhibition at 50 mg/L; similar in vivo efficacy to thifluzamide. rsc.org |

Beyond disease control, certain pyridine derivatives can act as plant growth regulators. A German patent describes the use of simple pyridine derivatives, such as 3-cyanopyridine (B1664610), to promote growth in cereals and vegetables. google.com These compounds were found to increase chlorophyll (B73375) content, which helps keep plant products fresh for longer, and to promote germination and rooting. google.com The application of these agents can lead to accelerated plant growth and potentially allow for earlier harvest times. google.com

Furthermore, related carboxamide compounds are being explored for their ability to enhance plant tolerance to abiotic stresses like drought and salinity. google.com While the precise mechanisms are still under investigation, these compounds may help plants better withstand adverse environmental conditions, leading to improved growth and higher yields. google.com

Applications in Materials Science and Polymer Chemistry

Derivatives of 3-Pyridinecarboxaldehyde, 2-mercapto- are emerging as versatile building blocks in materials science, owing to the unique combination of a reactive aldehyde, a coordinating thiol group, and a stable pyridine ring. These functionalities allow for their incorporation into various polymeric structures and materials, imparting enhanced properties and novel functions.

Incorporation into Polymers for Enhanced Durability and Environmental Resistance in Coatings, Adhesives, and Sealants

The incorporation of thiol-containing compounds into polymer backbones is a recognized strategy for enhancing adhesion and durability. The thiol group is known for its ability to form strong covalent bonds with various substrates, particularly metals, and can participate in cross-linking reactions that improve the mechanical and chemical resistance of polymer matrices.

Research into thiol-functionalized polymers has demonstrated their effectiveness as adhesion promoters and performance enhancers in demanding applications. For instance, studies have shown that introducing thiol-catechol connectivities into polystyrene backbones can dramatically improve adhesive strength on aluminum surfaces, with increases of over 600% compared to the non-functionalized polymer. utdallas.edu This is achieved by reacting α,ω-dithiol telechelic polymers with quinone-based linkers, creating strong adhesive bridges within the polymer structure. utdallas.edu Similarly, organosilicon compounds featuring thiol groups, such as 3-mercaptopropyltrimethoxysilane (MPTMOS), have been used as primers to form self-assembled monolayers on metal surfaces. uokerbala.edu.iq The thiol group reacts with the polymer backbone, such as butyl rubber, via a thiol-ene reaction upon heating, creating robust covalent bonds at the interface and significantly improving adhesion strength. uokerbala.edu.iq

Derivatives of 3-Pyridinecarboxaldehyde, 2-mercapto- are prime candidates for developing advanced coatings, adhesives, and sealants. The 2-mercapto group offers a reactive site for grafting onto polymer chains or for direct interaction with metal substrates, analogous to the systems described above. The aldehyde function provides a second handle for further chemical modification or polymerization, for example, through condensation reactions. The pyridine ring itself can contribute to improved thermal stability and chemical resistance of the final material. While direct studies on incorporating 3-Pyridinecarboxaldehyde, 2-mercapto- into these specific applications are nascent, the established principles of thiol-enhanced adhesion provide a strong rationale for their investigation in creating next-generation, high-performance materials.

Table 1: Examples of Thiol-Functionalized Polymers and Their Enhanced Properties

| Polymer System | Thiol-Containing Component | Enhanced Property | Application Area |

| Polystyrene (PS) | α,ω-dithiol PS | 600% increase in adhesive strength on aluminum | Adhesives |

| Butyl Rubber | 3-mercaptopropyltrimethoxysilane (MPTMOS) | Improved adhesion and damping performance | Adhesives, Sealants |

| Polynorbornene Dicarboximide | Thiol-functionalized norbornene monomers | High adsorption capacity for heavy metal ions | Environmental Remediation |

Potential as Building Blocks for Organic Semiconductors

Organic semiconductors are the foundation of flexible, low-cost electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). youtube.com The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are of significant interest due to their tunable electronic properties and ability to self-assemble into ordered structures that facilitate charge transport. youtube.comnih.gov

Derivatives of 3-Pyridinecarboxaldehyde, 2-mercapto- possess the key structural features that make them promising candidates for organic semiconductor research. The combination of the electron-deficient pyridine ring and the sulfur-containing mercapto group can lead to materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ability of the aldehyde group to undergo condensation reactions, particularly to form Schiff bases (imines), opens a pathway to creating extended π-conjugated systems. mediresonline.org These reactions can be used to synthesize polymers or larger molecular structures where the C=N double bond becomes part of the conjugated backbone, which is essential for charge mobility. aps.orgrsc.org

Furthermore, the thiol group can serve as an effective anchor to bind the material to metal electrodes (e.g., gold), facilitating efficient charge injection and extraction in electronic devices. The pyridine nitrogen also offers a site for coordination or chemical modification to fine-tune the electronic properties and solid-state packing of the material. While specific organic semiconductors based on 3-Pyridinecarboxaldehyde, 2-mercapto- are still an emerging area of research, the fundamental properties of related pyridine- and thiol-containing molecules in electronic materials are well-documented. For example, the electronic structure of poly(2-vinyl pyridine) has been studied to understand the behavior of pendant-group polymers. mdpi.com The development of covalent organic frameworks (COFs) from Schiff base precursors also demonstrates a viable route to creating ordered, porous, and potentially conductive polymeric materials from aldehyde- and amine-containing monomers. mediresonline.org

Role in Catalysis Research

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. The dual functionality of the aldehyde and thiol groups in 3-Pyridinecarboxaldehyde, 2-mercapto-, combined with the pyridine nitrogen, makes it an excellent scaffold for creating multidentate ligands for metal-mediated catalytic reactions.

Development of Ligands for Metal-Mediated Catalytic Reactions

A primary route for converting 3-Pyridinecarboxaldehyde, 2-mercapto- into a versatile ligand is through Schiff base condensation. This reaction involves the aldehyde group reacting with a primary amine to form an imine or azomethine group (-C=N-). aps.org This reaction transforms the molecule into a multidentate ligand capable of binding to metal ions through the pyridine nitrogen, the imine nitrogen, and the sulfur atom of the mercapto group. The choice of the primary amine allows for extensive tuning of the ligand's steric and electronic properties. nih.gov

Schiff base ligands derived from related pyridine aldehydes, such as 2-pyridinecarboxaldehyde, have been extensively studied in coordination chemistry. mediresonline.orgenpress-publisher.com These ligands readily form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, palladium, and rhodium. For example, binuclear Cu(II), Ni(II), and Co(II) complexes have been synthesized using Schiff base ligands derived from 2-pyridinecarboxaldehyde and various diamines. mediresonline.org Similarly, palladium(II) complexes have been prepared with N-substituted pyridine-2-thiocarboxamide ligands, which share the pyridine and sulfur donor atoms with derivatives of 2-mercapto-3-pyridinecarboxaldehyde. The development of these complexes is often straightforward, leading to stable, well-defined structures that can be used as catalysts. nih.gov

Exploration of Catalytic Activity of Metal Complexes

Metal complexes featuring ligands derived from pyridine carboxaldehydes and related structures exhibit significant catalytic activity in a variety of important organic transformations. aps.orgnih.gov The specific activity is dependent on both the metal center and the precise structure of the ligand.

Oxidation Reactions: Binuclear Cu(II), Ni(II), and Co(II) complexes synthesized from 2-pyridinecarboxaldehyde Schiff base ligands have been shown to be effective catalysts for the oxidation of olefins like cyclohexene (B86901) and styrene (B11656). mediresonline.org The thermal stability of these complexes, particularly the Ni(II) and Co(II) variants, makes them suitable for reactions conducted at elevated temperatures. mediresonline.org

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C bond formation, and ligands play a crucial role in their efficacy. Palladium(II) complexes bearing pyridine-2-thiocarboxamide ligands have demonstrated high activity in Suzuki coupling reactions of aryl and heteroaryl bromides without the need for promoting additives. The rate of these reactions can be tuned by modifying the substituents on the ligand. Furthermore, 2-pyridone ligands have been shown to facilitate palladium-catalyzed C-H bond arylation of tertiary aliphatic aldehydes.

Hydrogenation and Other Reactions: Rhodium complexes featuring pyridine-based ligands are active catalysts for reactions such as hydrogenation. youtube.com For example, Rh(III) complexes with pyridine-2-yloxy-silyl-based ligands have been used for the hydrogenation of olefins, with the catalytic activity depending on the other ligands present on the metal center. Rhodium nanoparticles stabilized by bipyridine ligands have also been used for the hydrogenation of aromatic compounds. The ability of nitrogen-containing ligands to stabilize rhodium in various oxidation states is key to its catalytic cycle in processes like light-driven hydrogen evolution.

Table 2: Catalytic Applications of Metal Complexes with Pyridine-Based Ligands

| Metal | Ligand Type | Catalytic Reaction | Substrate(s) | Key Finding |

| Cu(II), Ni(II), Co(II) | Schiff base from 2-pyridinecarboxaldehyde | Oxidation | Styrene, Cyclohexene | High performance for styrene oxidation; good thermal stability. mediresonline.org |

| Palladium(II) | N-substituted pyridine-2-thiocarboxamide | Suzuki Coupling | Aryl/heteroaryl bromides | High activity without additives; tunable reaction rates. |

| Palladium(II) | 2-Pyridone | β-C(sp³)–H Arylation | Tertiary Aldehydes | Facilitated C-H bond activation via a transient directing group. |

| Rhodium(III) | Pyridine-2-yloxy-silyl | Hydrogenation | Olefins (e.g., Styrene) | High activity observed, particularly with triflate and PCy₃ ligands. |

| Rhodium(III) | Terpyridine | Light-driven H₂ Evolution | Protons (in water) | The ligand stabilizes low oxidation states of rhodium, preventing degradation. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies